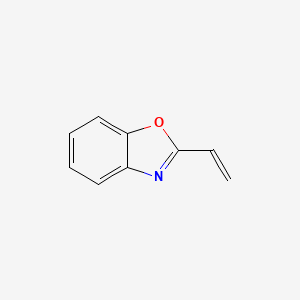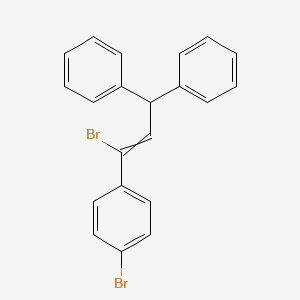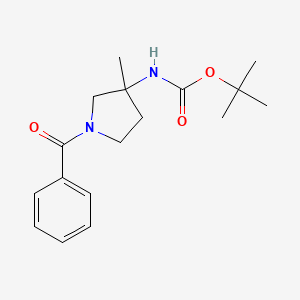
tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a tert-butyl group, a benzoyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 1-benzoyl-3-methyl-pyrrolidine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process and achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and stability under various conditions.
Biology: In biology, this compound may be used in the study of enzyme interactions and protein binding. Its unique structure allows it to interact with biological molecules in specific ways.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs or as a model compound for studying drug interactions.
Industry: In industry, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
- tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate
- tert-butyl N-(1-benzyl-3-methyl-pyrrolidin-3-yl)carbamate
Comparison: tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate is unique due to its specific combination of functional groups and ring structures. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. These differences make it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H24N2O3 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
tert-butyl N-(1-benzoyl-3-methylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C17H24N2O3/c1-16(2,3)22-15(21)18-17(4)10-11-19(12-17)14(20)13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,21) |
InChI Key |
RBJBXCJRCXRYFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


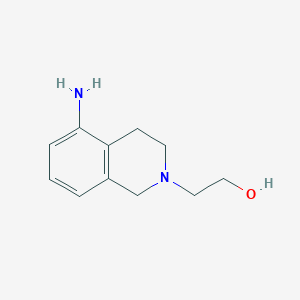
![[5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane](/img/structure/B13889424.png)
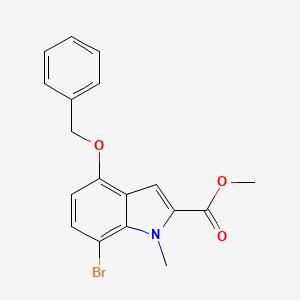
![Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B13889435.png)
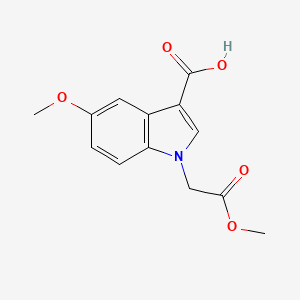
![2-Hydroxy-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13889447.png)
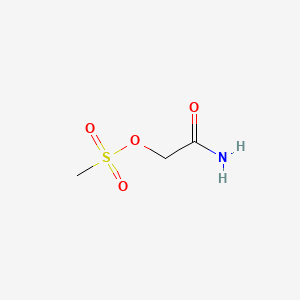
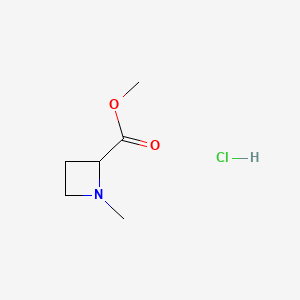
![Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13889459.png)
![[3-[(3,4-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13889466.png)
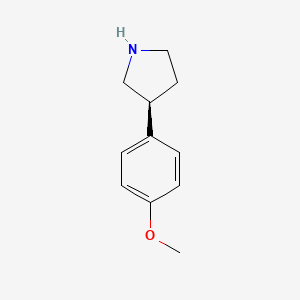
![2-[(4-Acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one](/img/structure/B13889479.png)
